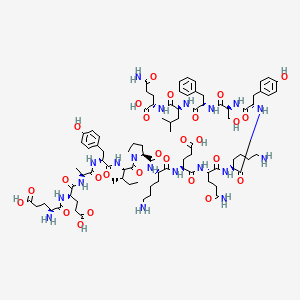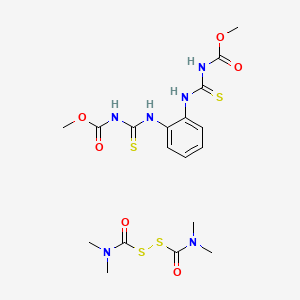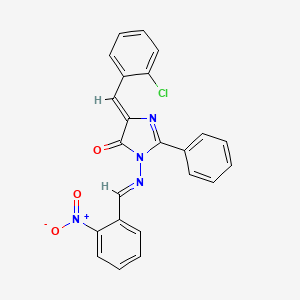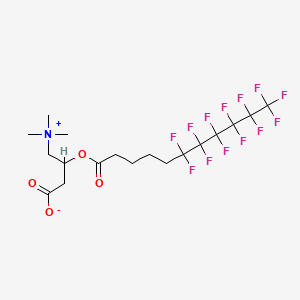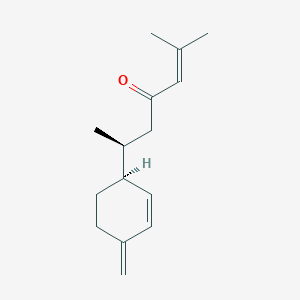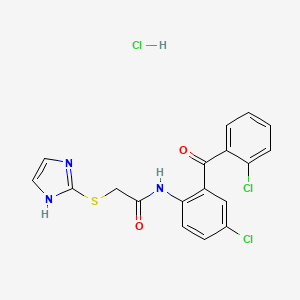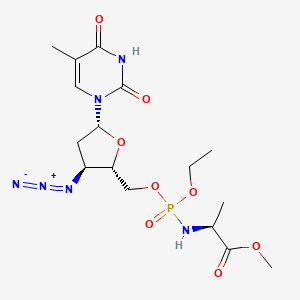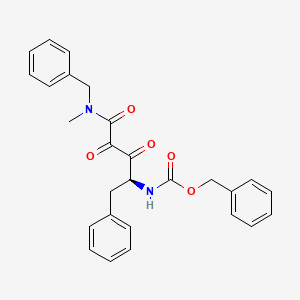
Carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of appropriate amines with carbon dioxide or its derivatives, followed by esterification with phenylmethyl alcohol. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and reacted under controlled conditions. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield more oxidized carbamic acid derivatives, while reduction may produce amines or alcohols.
科学的研究の応用
Carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, depending on the specific context.
類似化合物との比較
Similar Compounds
- Carbamic acid, phenyl-, methyl ester
- Carbamic acid, 4-methylphenyl, methyl ester
- Carbamic acid, phenyl ester
Uniqueness
Carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. This distinguishes it from simpler carbamic acid derivatives, which may have more limited reactivity and applications.
特性
CAS番号 |
136226-17-0 |
|---|---|
分子式 |
C27H26N2O5 |
分子量 |
458.5 g/mol |
IUPAC名 |
benzyl N-[(2S)-5-[benzyl(methyl)amino]-3,4,5-trioxo-1-phenylpentan-2-yl]carbamate |
InChI |
InChI=1S/C27H26N2O5/c1-29(18-21-13-7-3-8-14-21)26(32)25(31)24(30)23(17-20-11-5-2-6-12-20)28-27(33)34-19-22-15-9-4-10-16-22/h2-16,23H,17-19H2,1H3,(H,28,33)/t23-/m0/s1 |
InChIキー |
APIFHNMHDDKVGD-QHCPKHFHSA-N |
異性体SMILES |
CN(CC1=CC=CC=C1)C(=O)C(=O)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
正規SMILES |
CN(CC1=CC=CC=C1)C(=O)C(=O)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



